N-(2-Hydroxy-1,2-diphenylethyl)benzamide
Description
Properties
CAS No. |
66166-17-4 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1,2-diphenylethyl)benzamide |
InChI |
InChI=1S/C21H19NO2/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21(24)18-14-8-3-9-15-18/h1-15,19-20,23H,(H,22,24) |
InChI Key |
URXXIXZQWYNGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Backbone Diversity: The target compound’s 1,2-diphenylethanolamine backbone introduces significant steric bulk compared to the 1,1-dimethylethanolamine () or phenethylamine () backbones.
- Directing Groups: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contrasts with the monodentate hydroxy group in the target compound, affecting metal coordination efficiency in catalysis.
- Synthetic Accessibility : High-yield syntheses (>80%) are common, but purification methods vary (e.g., preparative HPLC for trimethoxy derivatives vs. simple filtration for the target compound) .
Functional and Application-Based Comparisons
Key Observations :
- Biological Activity: HPAPB demonstrates potent antitumor effects (comparable to SAHA) with lower toxicity (LD₅₀ = 1.29 g/kg vs.
- Catalytic Utility : The N,O-bidentate ligand () is superior for metal catalysis, whereas the target compound’s steric hindrance may limit its use in small-molecule activation.
- Stability : The slow hydroxyl proton exchange in the target compound suggests unique stability in deuterated solvents, advantageous for NMR-based structural studies .
Q & A
Q. What are the key synthetic routes for N-(2-Hydroxy-1,2-diphenylethyl)benzamide, and how can stereochemistry be controlled?
The compound is synthesized via condensation reactions involving aromatic aldehydes and lithium nitride, followed by acid-catalyzed hydrolysis. Stereochemical control (e.g., threo vs. erythro isomers) is achieved using chiral auxiliaries or enantioselective catalysts. For instance, the threo isomer was confirmed via independent synthesis from threo-1,2-diphenyl-2-aminoethanol using Soderbaum's method, validated by NMR and IR spectroscopy .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
A combination of 100 MHz NMR (to resolve hydroxyl and amide proton signals), IR spectroscopy (amide C=O stretch at ~1630 cm⁻¹), and mass spectrometry (molecular ion peak and fragmentation patterns) is recommended. Slow proton exchange between NH and OH groups in DMSO-d₆ (observed via deuterium oxide addition experiments) must be accounted for to avoid misinterpretation of NMR decoupling results .
Q. How can the purity of this compound be assessed in mixtures with benzyl benzoate?
Use infrared absorbance ratios (e.g., 1630 cm⁻¹ : 1000 cm⁻¹) calibrated against mole fraction data. Thin-layer chromatography (TLC) with silica gel plates and gas chromatography (GC) under standardized conditions (e.g., helium carrier gas, flame ionization detection) are also effective for quantifying impurities .
Advanced Research Questions
Q. What mechanistic insights explain the acid hydrolysis of this compound to desoxybenzoin?
Hydrolysis proceeds in two steps: (1) partial cleavage of the amide bond to form an imine intermediate, and (2) further acid-catalyzed cleavage of the imine to yield desoxybenzoin and benzoic acid. This pathway mirrors the hydrolysis of structurally related amides like meso-N-(2-benzylideneamino-1,2-diphenylethyl)benzamide .
Q. How do solvent and temperature conditions influence the stereochemical stability of this compound?
Polar aprotic solvents (e.g., DMSO) stabilize the threo isomer by slowing proton exchange, as shown by deuterium oxide experiments. Elevated temperatures (>80°C) in acidic media may induce racemization, necessitating low-temperature NMR studies to monitor configurational integrity .
Q. What analytical challenges arise in resolving data contradictions during structural elucidation?
For example, initial NMR decoupling experiments failed to detect hydroxyl proton signals due to slow exchange dynamics. This was resolved by tracking time-dependent signal loss after deuterium oxide addition, highlighting the need for kinetic studies alongside static spectral data .
Q. How can reaction pathways involving this compound be optimized to minimize byproduct formation?
Control of steam distillation parameters (e.g., pH, temperature) during hydrolysis reduces undesired side reactions. Additionally, using anhydrous conditions for amide formation minimizes competing esterification or alcohol oxidation pathways .
Methodological Tables
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